molecular formula C14H10O3 B12571186 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid CAS No. 193631-22-0

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid

Cat. No.: B12571186
CAS No.: 193631-22-0
M. Wt: 226.23 g/mol
InChI Key: XHJAAMIMWCTITH-UHFFFAOYSA-N
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Description

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a prop-2-yn-1-yloxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene-2-carboxylic acid.

    Alkylation: The naphthalene-2-carboxylic acid undergoes an alkylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.

Chemical Reactions Analysis

Types of Reactions

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the prop-2-yn-1-yloxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 6-(2-propynyloxy)-
  • 6-(Propargyloxy)-2-naphthoic acid
  • 2-Naphthalenecarboxylic acid, 6-(2-propynyloxy)

Uniqueness

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications. Additionally, the compound’s ability to undergo diverse chemical reactions further enhances its versatility in synthetic chemistry.

Properties

CAS No.

193631-22-0

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

6-prop-2-ynoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H10O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h1,3-6,8-9H,7H2,(H,15,16)

InChI Key

XHJAAMIMWCTITH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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